5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride
Overview
Description
Aminomethyl compounds are generally used in organic synthesis and have applications in various fields . They can be part of larger molecules, such as peptides or proteins, and play a crucial role in their function .
Synthesis Analysis
The synthesis of aminomethyl compounds can vary greatly depending on the specific compound. For example, 5-Aminolevulinic acid, a related compound, is synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine .Molecular Structure Analysis
The molecular structure of aminomethyl compounds can be quite diverse. For instance, 5-Aminolevulinic acid hydrochloride has a linear formula of NH2CH2C(O)CH2CH2COOH · HCl .Chemical Reactions Analysis
Amines, including aminomethyl compounds, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo acid or alkaline hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary greatly. For example, 5-Aminolevulinic acid hydrochloride is a powder with a melting point of 150 °C .Scientific Research Applications
Synthesis and Intermediate Use
5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride serves as a key intermediate in the synthesis of various compounds, including anti-cancer drugs. For example, it is used in the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound with potential applications in cancer treatment due to its role in inhibiting thymidylate synthase. This synthesis involves multiple steps starting from p-toluidine, progressing through chloral hydrate and hydroxylamine hydrochloride reactions, and includes oxidation and bromination processes to yield the final product (Cao Sheng-li, 2004).
Transport and Bioavailability Enhancement
This compound also plays a role in enhancing the bioavailability and transport of other therapeutic agents. For instance, it is involved in the transport mechanisms of 5-Aminolevulinic acid (ALA), a prodrug used in photodynamic therapy, fluorescent diagnosis, and fluorescent-guided resection. The structural similarities between ALA and GABA suggest that this compound could influence the transport of ALA across biological membranes, contributing to its effectiveness in accumulating the photosensitizer protoporphyrin IX in tumor tissues (C. Anderson et al., 2010).
Corrosion Inhibition
In the field of materials science, derivatives of this compound, such as benzimidazole derivatives, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. These compounds, including 2-aminomethylbenzimidazole (MB), have demonstrated efficacy in inhibiting the corrosion of iron in hydrochloric acid solutions, showcasing the versatility of this compound derivatives in industrial applications (K. F. Khaled, 2003).
Mechanism of Action
Target of Action
The primary target of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is the porphyrin synthesis pathway . This compound is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . These molecules play crucial roles in various biological processes, including oxygen transport and photosynthesis .
Mode of Action
this compound interacts with its targets by serving as a metabolic intermediate in the synthesis of heme . It is produced from succinyl-CoA and glycine and is used in photochemotherapy for actinic keratosis .
Biochemical Pathways
The compound is involved in the porphyrin synthesis pathway, leading to the production of heme in mammals and chlorophyll in plants . After its biosynthesis, two molecules of this compound are coalesced to form a pyrrol ring, called porphobilinogen (PBG). This reaction is catalyzed by an enzyme known as ALA dehydratase (ALAD) .
Pharmacokinetics
It is known that the compound can be used topically or orally . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of this compound leads to the production of heme, chlorophyll, and other tetrapyrroles . These molecules have significant effects at the molecular and cellular levels, influencing processes such as oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been shown to enhance plant growth under abiotic stress . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-4-5-1-2-7(10)6(3-5)8(11)12;/h1-3,10H,4,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAHMGNDWIWFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80783763 | |
Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33242-33-0 | |
Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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